

Application Notes and Protocols: Stille-Carbonylative Cross-Coupling with Tetramethyltin

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Compound of Interest

Compound Name: Tetramethyltin

Cat. No.: B1198279

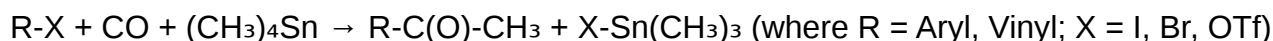
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Introduction

The Stille-carbonylative cross-coupling reaction is a powerful palladium-catalyzed transformation for the synthesis of ketones, where a carbonyl group is inserted between an organic electrophile and an organostannane. This methodology is particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Stille-carbonylative cross-coupling reaction specifically utilizing **tetramethyltin** as the methyl source for the synthesis of methyl ketones.

The general transformation can be represented as follows:

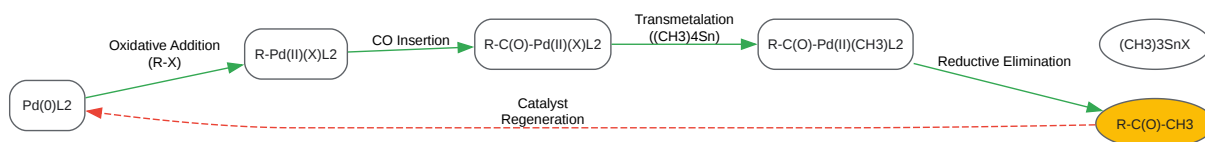


Organostannanes like **tetramethyltin** are advantageous due to their stability to air and moisture, and their compatibility with a wide range of functional groups.^[1] However, it is crucial to note that organotin compounds are toxic and should be handled with appropriate safety precautions.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Stille-carbonylative cross-coupling reaction involves several key steps: oxidative addition of the organic halide to the Pd(0) catalyst, insertion of carbon monoxide, transmetalation with the organostannane, and reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst.[1] The transmetalation step is often the rate-determining step in the catalytic cycle.[1]

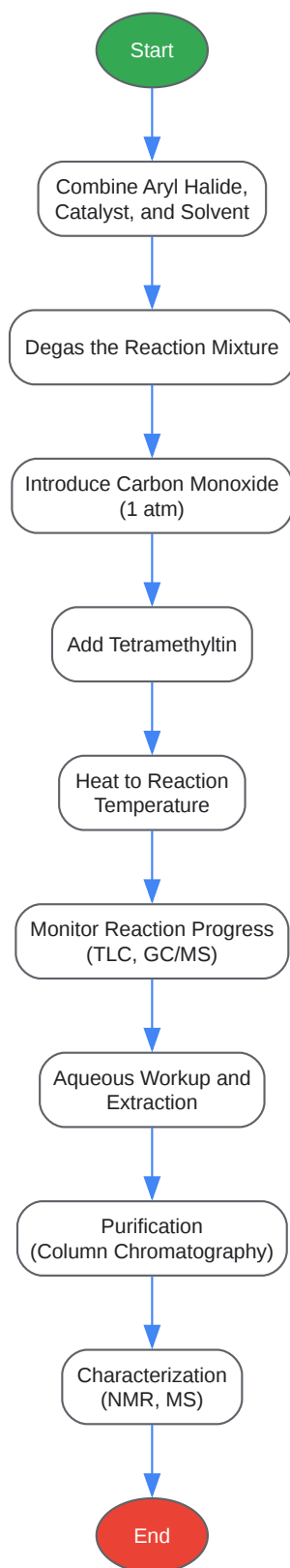
Catalytic Cycle Diagram



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Caption: Catalytic cycle of the Stille-carbonylative cross-coupling reaction.

General Experimental Workflow



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Caption: General workflow for Stille-carbonylative cross-coupling experiments.

Application Notes

- **Substrate Scope:** A variety of aryl and vinyl halides (iodides and bromides) and triflates can be used as electrophiles. Electron-withdrawing groups on the aryl halide tend to accelerate the rate of oxidative addition.
- **Catalyst and Ligands:** Palladium complexes, such as $\text{Pd}(\text{PPh}_3)_4$ or those generated in situ from a palladium(II) precursor and a phosphine ligand, are commonly employed. The choice of ligand can influence the reaction efficiency.
- **Solvent:** Aprotic, polar solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene are typically used.
- **Carbon Monoxide:** The reaction is generally performed under an atmosphere of carbon monoxide, often at atmospheric pressure.
- **Temperature:** Reaction temperatures can range from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the substrates.
- **Purity of Reagents:** The use of pure and dry solvents and reagents is crucial for optimal results, as is the effective degassing of the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Experimental Protocols

The following protocols are based on a representative procedure for the synthesis of methyl ketones via palladium-catalyzed carbonylation of organic halides with **tetramethyltin**.

General Procedure for the Carbonylative Cross-Coupling of Aryl Halides with Tetramethyltin

A mixture of the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the solvent (5 mL) is placed in a flask equipped with a magnetic stir bar and a balloon of carbon monoxide. The mixture is stirred at room temperature for a few minutes, and then **tetramethyltin** (1.2 mmol) is added. The reaction mixture is then heated to the desired temperature and stirred until the starting material is consumed (as monitored by TLC or GC/MS). After cooling to room temperature, the reaction mixture is diluted with an organic

solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired methyl ketone.

Data Presentation

| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|-------|---------------------|--|---------|-----------|----------|-----------------------|-----------|
| 1 | Iodobenzene | Pd(PPh ₃) ₄ (2) | Toluene | 80 | 15 | Acetophenone | 85 |
| 2 | 4-Bromoanisole | PdCl ₂ (PPh ₃) ₂ (3) | DMF | 100 | 12 | 4-Methoxyacetophenone | 78 |
| 3 | 1-Iodonaphthalene | Pd(PPh ₃) ₄ (2) | THF | 65 | 20 | 1-Acetylnaphthalene | 92 |
| 4 | 4-Bromobenzonitrile | Pd(PPh ₃) ₄ (2) | Toluene | 90 | 18 | 4-Acetylbenzonitrile | 88 |
| 5 | 2-Bromopyridine | PdCl ₂ (dppf) (3) | Dioxane | 100 | 24 | 2-Acetylpyridine | 75 |

Note: The data presented in this table are representative examples and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

The Stille-carbonylative cross-coupling reaction using **tetramethyltin** offers a reliable and versatile method for the synthesis of methyl ketones. The reaction generally proceeds with good to excellent yields and tolerates a variety of functional groups. Careful optimization of the reaction conditions, including the choice of catalyst, solvent, and temperature, is essential for

achieving high efficiency. Due to the toxicity of organotin reagents, appropriate safety measures must be strictly followed.

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References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]
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